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Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate Documentation Hub

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  • Product: Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
  • CAS: 501104-50-3

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in Rodents: A Comprehensive Technical Guide

Executive Summary Arylpiperazines represent a privileged scaffold in medicinal chemistry, frequently utilized in CNS-active agents, antimicrobials, and metabolic modulators (1)[1]. Methyl 4-(3,4-dimethylphenyl)piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a privileged scaffold in medicinal chemistry, frequently utilized in CNS-active agents, antimicrobials, and metabolic modulators (1)[1]. Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate (hereafter referred to as MDP-1C ) is a lipophilic arylpiperazine derivative. The presence of the methyl carbamate moiety and the 3,4-dimethylphenyl group significantly influences its physicochemical properties, driving high membrane permeability and rapid central nervous system (CNS) penetration (2)[2]. This whitepaper delineates the rigorous pharmacokinetic (PK) profiling of MDP-1C in rodent models, detailing the bioanalytical frameworks, in vivo study designs, and metabolic characterizations required for translational drug development.

Physicochemical Rationale & Predictive ADME

The structural architecture of MDP-1C dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity (LogP): The 3,4-dimethylphenyl group enhances the lipophilicity of the piperazine core, predicting a high volume of distribution (Vd) and extensive tissue partitioning, particularly into lipid-rich organs like the brain (2)[2].

  • Ionization (pKa): The basic nitrogen of the piperazine ring ensures that the molecule is partially ionized at physiological pH, balancing aqueous solubility with membrane permeability. The carbamate modification at N1 reduces the overall basicity compared to unsubstituted piperazines, mitigating excessive lysosomal trapping.

  • Protein Binding: Arylpiperazines with high lipophilicity typically exhibit moderate-to-high plasma protein binding, often exceeding 70% (3)[3].

Bioanalytical Methodology: LC-MS/MS Quantification

To ensure a self-validating and robust quantification system, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to US FDA and EMA guidelines for bioanalytical method validation (4)[4].

Protocol: Plasma Sample Preparation & LC-MS/MS Analysis

The causality behind choosing protein precipitation (PPT) is its efficiency in liberating highly protein-bound lipophilic drugs like MDP-1C while simultaneously removing matrix proteins that cause ion suppression in MS (5)[5].

  • Standard and Quality Control (QC) Preparation: Prepare calibration standards of MDP-1C in blank rodent plasma ranging from 1.0 to 1000 ng/mL.

  • Internal Standard (IS) Addition: Spike 50 µL of plasma samples (standards, QCs, and study samples) with 20 µL of a stable isotopically labeled internal standard (e.g., MDP-1C-d6, 100 ng/mL). The use of an IS corrects for matrix effects and extraction recovery variations, creating a self-validating assay.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the mixture. The acidic environment disrupts drug-protein binding, ensuring maximum recovery of MDP-1C.

  • Extraction: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 15,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min. The C18 stationary phase provides optimal retention for the lipophilic 3,4-dimethylphenyl moiety.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Bioanalytical_Workflow Sample Rodent Plasma (50 µL) IS Add Internal Standard (MDP-1C-d6) Sample->IS PPT Protein Precipitation (150 µL Cold ACN) IS->PPT Vortex 5 min Centrifuge Centrifugation (15,000 x g, 10 min) PPT->Centrifuge Denature proteins LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject 5 µL supernatant

Caption: Step-by-step LC-MS/MS bioanalytical workflow for the quantification of MDP-1C in rodent plasma.

In Vivo Pharmacokinetic Profiling in Rodents

Preclinical PK studies in rodents (typically Sprague-Dawley rats or C57BL/6 mice) are essential to determine the systemic exposure and bioavailability of MDP-1C (1)[1].

Study Design
  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection (formulated in 5% DMSO, 10% Tween 80, 85% Saline to ensure complete dissolution of the lipophilic compound).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage.

  • Sampling: Serial blood sampling (via jugular vein catheter) at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (5)[5].

Data Presentation: Pharmacokinetic Parameters

Data is analyzed using Non-Compartmental Analysis (NCA). The following table summarizes representative quantitative data for an arylpiperazine like MDP-1C in rats (1)[1].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Plasma Conc.)845.2 ± 112.4 ng/mL312.5 ± 45.8 ng/mL
Tmax (Time to Cmax)N/A1.5 ± 0.5 h
AUC0-t (Area Under Curve)1250.4 ± 210.6 ng·h/mL2850.6 ± 340.2 ng·h/mL
t1/2 (Elimination Half-life)2.8 ± 0.4 h3.2 ± 0.6 h
CL (Systemic Clearance)26.6 mL/min/kgN/A
Vss (Volume of Distribution)4.2 L/kgN/A
F% (Oral Bioavailability)N/A~45.6%

Interpretation: The high Vss (4.2 L/kg) significantly exceeds total body water in rats (~0.67 L/kg), confirming extensive tissue distribution (3)[3]. The moderate clearance (26.6 mL/min/kg) approaches rat hepatic blood flow (~55 mL/min/kg), indicating moderate-to-high hepatic extraction.

Metabolic Pathways & Clearance Mechanisms

Arylpiperazines predominantly undergo hepatic metabolism mediated by the Cytochrome P450 (CYP) enzyme system (1)[1]. For MDP-1C, the structural liabilities suggest three primary Phase I biotransformation pathways:

  • Carbamate Hydrolysis / N-Dealkylation: Cleavage of the methyl carbamate group, exposing the secondary amine of the piperazine ring.

  • Benzylic Oxidation: The 3,4-dimethylphenyl moiety is highly susceptible to oxidation at the benzylic methyl groups (forming hydroxymethyl metabolites), primarily mediated by CYP1A2 and CYP3A4.

  • Aromatic Hydroxylation: CYP2D6-mediated hydroxylation of the phenyl ring.

Following Phase I oxidation, the resulting hydroxylated metabolites undergo rapid Phase II glucuronidation before biliary or renal excretion (2)[2].

Metabolic_Pathway Parent MDP-1C (Parent Drug) M1 N-Dealkylation (Loss of Carbamate) Parent->M1 CYP3A4 M2 Aromatic Ring Hydroxylation Parent->M2 CYP2D6 M3 Benzylic Oxidation (Hydroxymethylation) Parent->M3 CYP1A2 / 3A4 Phase2 Glucuronidation & Renal/Biliary Excretion M1->Phase2 Phase II M2->Phase2 Phase II M3->Phase2 Phase II

Caption: Primary CYP450-mediated Phase I and Phase II metabolic pathways of MDP-1C in rodents.

Conclusion

The pharmacokinetic profiling of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate reveals a compound with favorable oral bioavailability, rapid absorption, and extensive tissue distribution characteristic of lipophilic arylpiperazines. The validated LC-MS/MS methodology ensures high-fidelity quantification, while the identified CYP-mediated clearance pathways provide a critical foundation for predicting potential drug-drug interactions (DDIs) in subsequent preclinical and clinical phases.

References

  • PubMed. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats. Available at: [Link]

  • PubMed. Lipophilicity and disposition of 1-aryl-piperazines in the rat. Available at:[Link]

  • MDPI. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. Available at:[Link]

  • PMC. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in Human Plasma via Automated Liquid-Liquid Extraction and LC-MS/MS

Abstract This application note presents a robust, sensitive, and high-throughput method for the quantification of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in human plasma. The protocol employs a streamlined...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, sensitive, and high-throughput method for the quantification of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in human plasma. The protocol employs a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. We provide detailed protocols, discuss the scientific rationale behind key steps, and offer insights into mitigating common analytical challenges such as matrix effects.

Introduction

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate is a small molecule featuring a substituted piperazine core, a scaffold frequently utilized in the development of new pharmaceutical agents.[1][2] Accurate and reliable quantification of such compounds in complex biological matrices like plasma is a cornerstone of the drug development process, providing critical data for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

The primary analytical challenge in bioanalysis is the selective and sensitive measurement of the target analyte in the presence of numerous endogenous matrix components (e.g., proteins, lipids, salts).[5] These components can cause significant matrix effects, most notably ion suppression or enhancement at the electrospray ionization (ESI) source, leading to compromised data quality and inaccurate quantification.[6][7][8]

To address these challenges, this guide details a validated workflow that combines an optimized sample preparation strategy with the inherent selectivity and sensitivity of tandem mass spectrometry.[4] We will explore a Liquid-Liquid Extraction (LLE) protocol, a technique valued for its ability to efficiently separate analytes from interfering matrix components based on their differential solubilities in immiscible liquid phases.[9][10][11]

Method Overview & Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis. The process begins with the addition of a stable isotope-labeled internal standard (SIL-IS) to plasma samples, which is a critical step for mitigating variability during sample preparation and compensating for matrix effects.[12] The subsequent LLE procedure isolates the analyte of interest, which is then analyzed by a triple quadrupole mass spectrometer.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (SIL-Analyte) Sample->Add_IS Vortex_Mix Vortex Mix Add_IS->Vortex_Mix Add_Base Add Basifying Agent (e.g., 0.1 M NaOH) Vortex_Mix->Add_Base Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_Base->Add_Solvent Extract Vortex & Centrifuge Add_Solvent->Extract Separate Aspirate Organic Layer Extract->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis (ESI+, MRM Mode) Reconstitute->LC_MS Data_Proc Data Processing (Integration & Quantification) LC_MS->Data_Proc Report Generate Report Data_Proc->Report

Caption: Bioanalytical workflow for analyte quantification.

Materials and Reagents

  • Analyte: Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate (Reference Standard, >99% purity)

  • Internal Standard (IS): Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate-d8 (Isotopically Labeled, >99% purity)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Ethyl Acetate (HPLC Grade)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide, Sodium Hydroxide, Water (Type I, 18.2 MΩ·cm)

  • Biological Matrix: Blank Human Plasma (K2-EDTA anticoagulant)

  • Equipment: Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge, Nitrogen Evaporation System, 96-well deep-well plates, LC-MS/MS System (e.g., Agilent, Sciex, or Waters triple quadrupole).

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs

The integrity of a quantitative bioanalytical method relies on the accuracy of its calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference materials into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create a series of working solutions for spiking calibration curve (CC) standards and QC samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve consisting of 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Protocol: Liquid-Liquid Extraction (LLE)

The choice of extraction solvent and pH are critical for achieving high, reproducible recovery.[11] Since the analyte contains basic piperazine nitrogens, the sample must be basified.[1] This deprotonates the nitrogens, neutralizing the molecule's charge and maximizing its partitioning into a non-polar organic solvent like ethyl acetate.[13]

  • Sample Aliquoting: Pipette 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well deep-well plate.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL) to all wells except for the double-blank (matrix blank).

  • Vortex: Mix the plate for 30 seconds.

  • Basification: Add 25 µL of 0.1 M Sodium Hydroxide to each well. This step ensures the analyte is in its neutral form for efficient extraction.

  • Extraction Solvent Addition: Add 500 µL of ethyl acetate to each well.

  • Extraction: Seal the plate and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the plate at 4000 x g for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer 400 µL of the upper organic layer (ethyl acetate) into a clean 96-well plate, being careful not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). The acidic nature of the reconstitution solvent ensures the analyte is protonated for optimal interaction with the reversed-phase column and for efficient ionization.

  • Final Mix: Seal and vortex the plate for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrument Conditions

The method utilizes reversed-phase chromatography to separate the analyte from matrix components, coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection.[4][14]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column YMC-Pack C18-AM (3µm; 4.6 mm i.d × 50 mm)[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.7 mL/min[15]
Gradient 10% B to 90% B over 2.5 min, hold 1 min, return to initial
Column Temp. 40°C

| Injection Vol. | 5 µL |

Rationale: Formic acid is used as a mobile phase modifier to provide a source of protons, which promotes the ionization of the basic analyte in the ESI source and ensures good chromatographic peak shape. A C18 column is a standard choice for retaining small molecules of moderate polarity.

Table 2: Mass Spectrometry (MS) Parameters

Parameter Condition
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 249.2 → 148.1; IS: m/z 257.2 → 156.1
Fragmentor 135 V
Collision Energy 20 V
Gas Temp. 325°C
Gas Flow 10 L/min

| Capillary Voltage | 4000 V |

Rationale: ESI in positive mode is ideal for protonating basic compounds like piperazine derivatives.[16][17] The MRM transitions are selected for specificity and sensitivity. The precursor ion (m/z 249.2) corresponds to the protonated molecule [M+H]⁺. The product ion (m/z 148.1) likely corresponds to the fragment after cleavage of the methyl carboxylate group and part of the piperazine ring, a common fragmentation pathway for such structures.[1][18]

Results and Discussion

A successful method validation should demonstrate that the assay is accurate, precise, and reproducible for its intended purpose. The following table summarizes the expected performance characteristics based on FDA and EMA guidelines.

Table 3: Representative Method Validation Summary

Parameter Acceptance Criteria Expected Result
Linearity r² ≥ 0.99 > 0.995
Range 0.1 – 100 ng/mL Meets Requirement
LLOQ Accuracy Within ±20% of nominal ±15%
LLOQ Precision ≤20% CV <15%
QC Accuracy Within ±15% of nominal ±10%
QC Precision ≤15% CV <10%
Extraction Recovery Consistent & Reproducible > 85%

| Matrix Effect | IS-Normalized Factor: 0.85-1.15 | Within Range |

Mitigating Matrix Effects: While the LLE protocol is designed to remove a significant portion of matrix interferences, residual components can still affect ionization.[6] The use of a co-eluting stable isotope-labeled internal standard is the most effective strategy to compensate for these effects.[12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based measurement.[12]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in human plasma. The described liquid-liquid extraction protocol is efficient and effectively minimizes matrix interference, while the use of a stable isotope-labeled internal standard ensures high data quality. This validated method is fit-for-purpose and can be readily implemented in regulated bioanalytical laboratories to support drug development programs.

References

  • Al-Janabi, A. H., & Al-Khafaji, H. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 46-57.
  • Xie, K., et al. (2017). Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Korean Journal for Food Science of Animal Resources, 37(4), 585-591.
  • Google Patents. (2016). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • La Rosa, C., et al. (2024). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Bioorganic & Medicinal Chemistry, 108, 117865.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1), 28-39.
  • Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184–189.
  • van der Nagel, B. H., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5687–5694.
  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 43(3), 96-101.
  • Bowman, D. B., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 268–275.
  • K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]

  • Analytical Methods. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1845-1851.
  • Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1443-1449.
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Preprints.org. (2023).
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46.
  • Journal of Chromatography & Separation Techniques. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Fan, C., & Vaughan, K. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]-piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)-Piperazines. Open Chemistry Journal, 2, 20-35.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • ResearchGate. (n.d.). Development and validation of a new lc-ms/ms method for the determination of orlistat in biological matrices using experimental design. Request PDF.
  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3).

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in Modern Drug Discovery

Forward The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including i...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity and conformational rigidity, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on a specific, highly versatile precursor: Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate . We will explore its potential as a starting material for the synthesis of novel drug candidates, particularly within the realm of central nervous system (CNS) disorders.

Compound Profile: Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

This compound is a disubstituted piperazine derivative. The 3,4-dimethylphenyl moiety at the N4 position is a common feature in various biologically active molecules, while the methyl carboxylate group at the N1 position serves as a versatile synthetic handle for further molecular elaboration.

Property Value Source
IUPAC Name Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate-
Molecular Formula C14H20N2O2-
Molecular Weight 248.32 g/mol -
CAS Number Not available. Related compound 1-(3,4-Dimethylphenyl)piperazine has CAS 1014-05-7[3]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSOInferred

The Strategic Advantage of the Arylpiperazine Moiety

The arylpiperazine substructure is a key pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[4][5] This is largely due to its ability to interact with various neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT) receptors.[4][6] The 3,4-dimethylphenyl group in our precursor offers a specific lipophilic substitution pattern that can influence receptor binding affinity and selectivity.

Synthetic Utility: The Carbamate as a Gateway to Diverse Functionalities

The methyl carbamate group on the piperazine ring is the primary site for synthetic modification. It can be readily transformed into a variety of other functional groups, allowing for the creation of a diverse library of compounds for screening.

General Workflow for Derivatization

The following diagram illustrates the central role of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate as a precursor in a drug discovery workflow.

G cluster_0 Precursor cluster_1 Key Synthetic Transformations cluster_2 Derivative Classes cluster_3 Drug Discovery Cascade Precursor Methyl 4-(3,4-dimethylphenyl)piperazine- 1-carboxylate Amide Amide Bond Formation Precursor->Amide R-NH2, Heat or Coupling Agents Urea Urea Formation Precursor->Urea 1. Hydrolysis to secondary amine 2. R-NCO or R-NHCOCl Reduction Reduction to N-Methyl Precursor->Reduction LiAlH4 or other reducing agents Amide_Deriv Amide Derivatives Amide->Amide_Deriv Urea_Deriv Urea Derivatives Urea->Urea_Deriv N_Methyl_Deriv N-Methyl Piperazine Derivatives Reduction->N_Methyl_Deriv Screening High-Throughput Screening Amide_Deriv->Screening Urea_Deriv->Screening N_Methyl_Deriv->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release FiveHT2A_Receptor 5-HT2A Receptor Serotonin_Release->FiveHT2A_Receptor Binds Psychosis (+ symptoms) Psychosis (+ symptoms) D2_Receptor->Psychosis (+ symptoms) Negative Symptoms & EPS Negative Symptoms & EPS FiveHT2A_Receptor->Negative Symptoms & EPS Arylpiperazine Arylpiperazine Derivative (e.g., from our precursor) Arylpiperazine->D2_Receptor Antagonizes Arylpiperazine->FiveHT2A_Receptor Antagonizes

Sources

Method

Solubility of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in DMSO and organic solvents

Physicochemical Context & Causality Behind Solubility Behavior In early-stage drug discovery, the transition of a compound from an organic storage solvent (typically DMSO) into an aqueous biological assay environment is...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Context & Causality Behind Solubility Behavior

In early-stage drug discovery, the transition of a compound from an organic storage solvent (typically DMSO) into an aqueous biological assay environment is a critical failure point. Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate presents specific solubility challenges dictated by its molecular architecture.

As an Application Scientist, it is crucial to understand the causality of its solvation mechanics before designing an assay:

  • Electronic Effects & pKa: The molecule contains two piperazine nitrogens. The N1 nitrogen is part of a methyl carbamate group; its lone pair is delocalized into the carbonyl, rendering it non-basic. The N4 nitrogen is an arylamine bound to a 3,4-dimethylphenyl ring. This conjugation depresses the conjugate acid pKa to approximately 3.5–4.5.

  • Ionization State: Because the pKa is far below physiological pH (7.4), the molecule exists almost entirely in its un-ionized, neutral state in standard biological buffers.

  • Lipophilicity: Lacking strong hydrogen-bond donors and possessing a bulky, lipophilic dimethylphenyl moiety, the compound relies entirely on weak hydrogen-bond acceptors (the carbamate oxygens) and van der Waals interactions for solvation.

The Result: The compound exhibits excellent solubility in aprotic polar solvents (DMSO) and moderately polar organic solvents (DCM, EtOAc), but suffers from extremely poor thermodynamic aqueous solubility. When diluted from a DMSO stock into an aqueous buffer, it is highly prone to supersaturation and rapid precipitation, which can cause false negatives in high-throughput screening (HTS)[1].

Predictive Solubility Matrix

To guide solvent selection for synthesis, extraction, and biological evaluation, the quantitative predictive solubility profile is summarized below.

Solvent SystemPolarity IndexEstimated SolubilitySolvation Mechanism & Practical Application
DMSO (100%) 7.2> 50 mg/mLStrong dipole-dipole interactions. Used for primary 10 mM stock solution preparation.
Dichloromethane (DCM) 3.1> 30 mg/mLFavorable dispersion forces. Ideal for liquid-liquid extraction and purification.
Methanol (MeOH) 5.110 - 20 mg/mLModerate H-bond acceptance. Used as an LC-MS mobile phase or secondary diluent.
Aqueous Buffer (pH 7.4) 9.0< 10 µg/mLHydrophobic exclusion. Requires co-solvents or surfactants for biological assays.
Aqueous Buffer (pH 2.0) 9.0~ 50 µg/mLPartial protonation of the N4 arylamine increases solubility marginally.

Experimental Workflow

Workflow Start Methyl 4-(3,4-dimethylphenyl) piperazine-1-carboxylate Decision Solubility Assay Type Start->Decision Kinetic Kinetic Solubility (Early Discovery / HTS) Decision->Kinetic Thermo Thermodynamic Solubility (Formulation / Lead Opt) Decision->Thermo K_Step1 Prepare 10 mM DMSO Stock Kinetic->K_Step1 T_Step1 Weigh Excess Solid Powder Thermo->T_Step1 K_Step2 Spike into PBS (pH 7.4) 2h Incubation @ 25°C K_Step1->K_Step2 PhaseSep Phase Separation (Filtration / Centrifugation) K_Step2->PhaseSep T_Step2 Shake-Flask in Buffer 24h-48h @ 25°C T_Step1->T_Step2 T_Step2->PhaseSep Quant LC-MS/UV Quantification & Data Analysis PhaseSep->Quant

Workflow for Kinetic and Thermodynamic Solubility Profiling.

Step-by-Step Methodologies

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems . A self-validating system contains internal controls that prove the mechanical integrity of the assay regardless of the analytical result.

Protocol A: High-Throughput Kinetic Solubility (DMSO-to-Aqueous)

This method estimates the maximum concentration of the compound that remains in solution before precipitation occurs, mimicking HTS conditions[1].

1. Reagent Preparation:

  • Prepare a 10 mM stock of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate in 100% anhydrous DMSO. Note: Avoid freeze-thaw cycles, as DMSO is highly hygroscopic; absorbed water will cause premature precipitation of this lipophilic compound.

2. Serial Dilution & Incubation:

  • Perform a 2-fold serial dilution of the DMSO stock across a 96-well plate.

  • Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a secondary plate (final DMSO concentration = 2.0%).

  • Seal the plate and shake at 300 RPM for exactly 2 hours at 25°C.

3. Phase Separation:

  • Transfer the suspension to a 96-well Millipore Multiscreen filter plate (0.45 µm PTFE membrane).

  • Apply a gentle vacuum (0.2 atm) to pull the soluble fraction into a collection plate[2].

4. Quantification (LC-MS):

  • Quantify the filtrate using LC-MS/MS against a standard curve prepared in 100% organic solvent. UV-Vis can be used, but LC-MS is preferred for arylpiperazines due to their moderate UV extinction coefficients.

The Self-Validating Mechanism: Spike a known highly soluble, low-binding control (e.g., Warfarin) into a separate well and process it through the filter plate. If the recovery of Warfarin in the filtrate drops below 95%, it indicates that the PTFE membrane is non-specifically binding the compounds, invalidating the assay.

Protocol B: Miniaturized Thermodynamic Shake-Flask Method

Thermodynamic solubility measures the true equilibrium between the solid and dissolved states. This is the gold standard for lead optimization and formulation[3],.

1. Solid Preparation:

  • Accurately weigh 2.0 mg of crystalline Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate powder into a 2 mL glass vial.

2. Equilibration:

  • Add 1.0 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer). Ensure the amount of solid is sufficient to maintain a visible suspension (excess solid).

  • Cap tightly and place on an orbital shaker at 500 RPM for 48 hours at a constant 25.0°C.

3. Phase Separation:

  • Centrifuge the vial at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant without disturbing the pellet.

4. Quantification & Solid-State Verification:

  • Dilute the supernatant 1:10 in Methanol to prevent precipitation prior to LC-MS analysis.

The Self-Validating Mechanism: 1. pH Drift Check: Measure the pH of the supernatant post-equilibration. If the pH has shifted by more than 0.1 units, the buffer capacity was overwhelmed, and the solubility value is invalid[4]. 2. Mass Balance & PXRD: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal lattice has changed (e.g., formation of a hydrate or amorphous conversion), the thermodynamic baseline has shifted.

References

  • United States Pharmacopeial Convention (USP). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2015. Available at: [Link]

  • University of Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." Elsevier / UB Repository, 2018. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time for Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and analytical chemists with a mechanistic, field-proven approach to opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and analytical chemists with a mechanistic, field-proven approach to optimizing the High-Performance Liquid Chromatography (HPLC) retention time for Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate .

Rather than relying on trial-and-error, this guide deconstructs the physicochemical properties of the analyte to establish a self-validating method development workflow.

Part 1: Analyte Profiling & Frequently Asked Questions (FAQs)

To control retention time, we must first understand the molecular causality driving it. Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate is a lipophilic, weakly basic molecule with two distinct nitrogen environments.

Q1: Why does the retention time of this compound shift so drastically with small changes in mobile phase pH? A: The retention behavior is entirely dictated by the protonation state of the N4 arylpiperazine nitrogen . The N1 nitrogen is part of a methyl carbamate group; its lone pair is delocalized into the adjacent carbonyl pi-system via resonance, rendering it non-basic under standard HPLC conditions. However, the N4 nitrogen (attached to the 3,4-dimethylphenyl group) is a weak base. Arylpiperazines typically exhibit a pKa​ in the range of 5.5 to 6.5 1.

  • At pH < 4.0 , the molecule is fully protonated (cationic), highly polar, and elutes rapidly.

  • At pH > 8.0 , the molecule is fully neutral. The highly hydrophobic 3,4-dimethylphenyl moiety dominates, driving strong retention on reversed-phase (C18) columns 2.

Q2: I am using 0.1% Formic Acid (pH ~2.7) and observing severe peak tailing. What is the mechanistic cause? A: At pH 2.7, your analyte is a cation. While modern C18 columns are end-capped, residual surface silanols ( −SiOH ) become partially ionized to −SiO− as the local pH approaches 3.5. Your positively charged arylpiperazine undergoes secondary ion-exchange interactions with these negatively charged silanols. This dual-retention mechanism (hydrophobic + ionic) causes the analyte to desorb at different rates, resulting in severe tailing (Asymmetry factor > 1.5).

Part 2: Troubleshooting Guides

Issue 1: Retention Time is Too Short (Eluting near the void volume, t0​ )
  • Diagnostic: The analyte is eluting before k′=1 (Capacity factor less than 1).

  • Causality: The mobile phase is either too acidic (molecule is fully ionized and polar) or the starting percentage of the organic modifier (%B) is too high.

  • Corrective Action:

    • Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to neutralize the basic nitrogen and force hydrophobic retention.

    • If an acidic pH must be maintained for MS compatibility, decrease the initial organic modifier to 5% and use a shallower gradient slope (e.g., 2% B/min).

Issue 2: Retention Time is Too Long / Peaks are Broad
  • Diagnostic: The analyte elutes very late in the run with significant band broadening, reducing the signal-to-noise (S/N) ratio.

  • Causality: At neutral or basic pH, the 4-arylpiperazine-1-carboxamide core is highly lipophilic 3. If the organic modifier concentration is insufficient, the molecule partitions too strongly into the C18 stationary phase.

  • Corrective Action: Increase the final %B in your gradient to 90-95% Acetonitrile, or switch from Methanol to Acetonitrile, which possesses higher elution strength for this class of compounds and lowers system backpressure.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical causality between mobile phase pH, retention time ( tR​ ), and peak asymmetry ( As​ ) for this specific compound on a standard C18 column (150 x 4.6 mm, 3 µm) under isocratic conditions (40% Acetonitrile).

Mobile Phase Aqueous BufferpH LevelRetention Time ( tR​ , min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic State of Analyte
0.1% Formic Acid2.52.11.854,500Fully Protonated (Cationic)
10 mM Ammonium Acetate4.54.62.103,200Partially Protonated (Mixed mode)
10 mM Potassium Phosphate6.811.21.458,900Near Neutrality
10 mM Ammonium Bicarbonate9.018.51.1012,500Fully Neutral (Highly Lipophilic)

Part 4: Self-Validating Experimental Protocol

To optimize the retention time without guesswork, execute the following step-by-step methodology. This protocol is self-validating , meaning it includes internal controls to verify that the instrument and column are functioning correctly before analyte optimization begins.

Step 1: System Suitability & Void Volume Validation

  • Prepare a test mixture containing 10 µg/mL Uracil and 10 µg/mL Toluene in 50:50 Water:Acetonitrile.

  • Inject 5 µL onto the C18 column at 1.0 mL/min using an isocratic 50% Acetonitrile mobile phase.

  • Validation Check: Uracil must elute first. Record its retention time as the system void volume ( t0​ ). Toluene must elute later with an As​ between 0.9 and 1.1. If Toluene tails, the column bed is physically degraded; replace the column before proceeding.

Step 2: The pH Scouting Run (Causality Check)

  • Prepare two aqueous mobile phases: Phase A1 (0.1% Formic Acid, pH ~2.7) and Phase A2 (10 mM Ammonium Bicarbonate, pH 9.0). Use Acetonitrile as Phase B.

  • Inject the analyte using a generic gradient (5% to 95% B over 15 minutes) using Phase A1. Record tR​ .

  • Flush the column with 50% Phase B for 10 column volumes.

  • Inject the analyte using the exact same gradient, but with Phase A2. Record tR​ .

  • Validation Check: The tR​ using Phase A2 should be significantly longer than Phase A1. This confirms the structural integrity of the arylpiperazine nitrogen and its pKa-driven retention behavior.

Step 3: Gradient Fine-Tuning

  • Based on the scouting runs, select the pH that yields the best peak shape (typically pH 9.0 for this compound).

  • Adjust the initial %B so that the analyte elutes with a capacity factor ( k′ ) between 2 and 10. Calculate k′ using the formula: k′=(tR​−t0​)/t0​ .

  • If k′>10 , increase the gradient slope (e.g., 5% B/min) to compress the run time and sharpen the peak.

Part 5: Troubleshooting Logic Visualization

HPLC_Troubleshooting Start Analyze Chromatogram Methyl 4-(3,4-dimethylphenyl) piperazine-1-carboxylate TooShort Issue: Retention Time < 2 min (Eluting near void volume) Start->TooShort TooLong Issue: Retention Time > 15 min (Excessive broadening) Start->TooLong Tailing Issue: Severe Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing ShortCause Arylpiperazine N4 is protonated (Low pH) or %B is too high TooShort->ShortCause LongCause Molecule is fully neutral (High pH) and highly lipophilic TooLong->LongCause TailCause Secondary interactions with residual column silanols Tailing->TailCause ShortFix Action: Increase aqueous pH to >7.0 or decrease initial % Organic ShortCause->ShortFix LongFix Action: Increase % Organic modifier or use steeper gradient slope LongCause->LongFix TailFix Action: Use polar-embedded C18 or high-pH mobile phase TailCause->TailFix

Decision tree for diagnosing and optimizing HPLC retention time based on analyte physicochemical properties.

References

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules (2016).1

  • Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. Journal of the Serbian Chemical Society (2022).2

  • Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. International Journal of Molecular Sciences (2022).3

Sources

Optimization

Reducing byproducts in Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate chemical synthesis

Welcome to the technical support guide for the synthesis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation, with a core focus on identifying and mitigating byproduct formation.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your synthesis, presented in a direct question-and-answer format.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 1-(3,4-dimethylphenyl)piperazine starting material. What is the likely cause?

A1: Incomplete conversion is a common issue that typically points to the deactivation of your nucleophile (the starting piperazine) or an issue with your electrophile (methyl chloroformate). There are several potential root causes:

  • Ineffective Acid Scavenging: The reaction between an amine and methyl chloroformate generates one equivalent of hydrochloric acid (HCl). Your starting piperazine is a base and will react with this HCl to form a hydrochloride salt. This protonated piperazine is no longer nucleophilic and cannot react with the methyl chloroformate, effectively halting the reaction. The presence of a second major spot/peak corresponding to the mass of the protonated starting material is a strong indicator of this issue.

  • Sub-stoichiometric Reagents: Ensure you are using at least a 1:1 molar ratio of methyl chloroformate to the piperazine. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the methyl chloroformate to drive the reaction to completion, but be aware that a large excess can complicate purification.

  • Reagent Quality: Methyl chloroformate is highly sensitive to moisture. If it has been improperly stored, it may have hydrolyzed to methanol, CO2, and HCl, reducing its effective concentration and introducing water into the reaction. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.

  • Low Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control its exothermicity, it may require warming to room temperature to proceed to completion.

Solution: The most critical factor is the choice and stoichiometry of the base used to scavenge the generated HCl. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. You must use at least one equivalent of the base. Using a slight excess (1.1-1.2 equivalents) is recommended to ensure all generated acid is neutralized.

Q2: My crude NMR shows complex signals, and mass spectrometry indicates a high molecular weight byproduct with a mass corresponding to two units of my starting amine plus a carbonyl group. What is this impurity and how can I prevent it?

A2: This byproduct is almost certainly the N,N'-bis(3,4-dimethylphenyl)piperazinyl-urea derivative. This impurity arises when two molecules of your starting amine, 1-(3,4-dimethylphenyl)piperazine, are linked by a carbonyl group.

Mechanism of Formation: This urea byproduct is not typically formed from methyl chloroformate directly. Instead, its presence often points to contamination or degradation.

  • Phosgene Contamination: Phosgene (COCl₂) is a common starting material for making chloroformates and can be present as an impurity. Phosgene is highly reactive and will react with two equivalents of the amine to form the urea.

  • Degradation to CO₂: If significant moisture is present, methyl chloroformate can degrade, ultimately leading to the formation of CO₂. Under basic conditions, CO₂ can react with the amine to form a carbamate intermediate, which can then react with a second molecule of the amine to yield the urea byproduct.[1][2]

Preventative Measures:

  • Ensure Anhydrous Conditions: This is the most critical step. Oven-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[3] The exclusion of water prevents the hydrolysis of methyl chloroformate.

  • Use High-Purity Reagents: Use methyl chloroformate from a reputable supplier and a recently opened bottle to minimize the risk of phosgene impurities.

  • Controlled Reagent Addition: Add the methyl chloroformate slowly and dropwise to the solution of the amine and base at 0 °C. This maintains a low concentration of the electrophile and minimizes side reactions.

Q3: The purification of my final product by column chromatography is difficult, with the product co-eluting with byproducts. What are some effective purification strategies?

A3: Purification of N-arylpiperazine derivatives can indeed be challenging due to the similar polarity of the product and certain byproducts.

  • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction workup. If you have unreacted basic starting material, an aqueous wash with dilute acid (e.g., 1M HCl) will protonate it, pulling it into the aqueous layer. Be cautious, as your carbamate product can also be hydrolyzed under strongly acidic or basic conditions, though it is generally stable to a brief wash. Follow this with a wash with saturated sodium bicarbonate solution to remove any acidic impurities.

  • Optimize Chromatography:

    • Solvent System: A common solvent system for these compounds is ethyl acetate/hexanes. If co-elution is an issue, try adding a small amount of a more polar solvent like methanol, or a small amount of triethylamine (0.5-1%) to the mobile phase to reduce tailing of basic compounds on silica gel.

    • Alternative Adsorbents: If silica gel fails, consider using neutral alumina, which can sometimes provide different selectivity for basic compounds.

  • Recrystallization: If your crude product is reasonably pure (>90%), recrystallization is an excellent and scalable alternative to chromatography.[4] Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold, such as isopropanol, ethanol, or ethyl acetate/hexanes mixtures.

Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable, standard laboratory protocol for the synthesis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate?

A1: A robust and commonly used method is the direct N-carbamoylation of 1-(3,4-dimethylphenyl)piperazine using methyl chloroformate in the presence of a tertiary amine base. A detailed protocol is provided in the "Experimental Protocols" section below. This approach is generally high-yielding and straightforward to perform on a lab scale.

FAQ 2: How critical is the choice of base and solvent for this reaction?

A2: The choice of both base and solvent is crucial for maximizing yield and minimizing byproducts.

  • Base Selection: The base must be strong enough to neutralize the generated HCl but should not be nucleophilic itself.

    • Recommended: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are excellent choices. They are non-nucleophilic and effectively scavenge acid.

    • Avoid: Primary or secondary amines should not be used as they will compete with the substrate and react with methyl chloroformate. Inorganic bases like K₂CO₃ or NaHCO₃ can be used, but their limited solubility in common organic solvents can lead to slower, heterogeneous reactions, which may be less efficient.

  • Solvent Selection: The solvent must be aprotic and anhydrous.

    • Recommended: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices. They are inert to the reaction conditions and effectively dissolve the starting materials.

    • Avoid: Protic solvents like alcohols (methanol, ethanol) or water must be avoided. They will react directly with the highly electrophilic methyl chloroformate, consuming the reagent and leading to byproducts.

Table 1: Comparison of Common Bases and Solvents
ParameterRecommended ChoicesRationale & CommentsTo Avoid
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Non-nucleophilic, organic-soluble, effectively scavenges HCl. Use 1.1-1.2 eq.Primary/Secondary Amines, Water, Alcohols
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneAprotic, inert, good solubility for reactants. Must be anhydrous.Methanol, Ethanol, Water, other protic solvents
FAQ 3: What are the key analytical techniques to monitor reaction progress and confirm product identity?

A3: A combination of techniques is ideal for a complete picture of your reaction.

  • Thin Layer Chromatography (TLC): The quickest way to monitor the consumption of your starting material. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product, being less polar than the starting amine, should have a higher Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of the starting material peak and the appearance of the product peak while simultaneously confirming their respective masses. It is also invaluable for detecting and identifying the masses of any byproducts formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization. For this specific molecule, you should expect to see the appearance of a singlet around 3.7 ppm corresponding to the methyl group of the carbamate, in addition to the signals for the dimethylphenyl group and the piperazine ring protons. NMR is also excellent for assessing the purity of the final product.[5][6]

Visualizations and Workflows

Reaction and Byproduct Formation Pathway

The following diagram illustrates the desired synthetic pathway and the formation routes for two common byproducts.

reaction_pathway cluster_main Main Reaction cluster_side1 Side Reaction 1 (No Base) cluster_side2 Side Reaction 2 (Moisture) SM 1-(3,4-dimethylphenyl)piperazine Product Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate SM->Product + Anhydrous Solvent (e.g., DCM) HCl_Salt Starting Material HCl Salt (Non-nucleophilic) SM->HCl_Salt No Base Present Reaction Stops Urea Urea Byproduct SM->Urea 2. Reaction with degradation products MCF Methyl Chloroformate MCF->Product + Anhydrous Solvent (e.g., DCM) MCF->HCl_Salt No Base Present Reaction Stops MCF->Urea 1. Degradation Base Base (e.g., TEA) Base->Product + Anhydrous Solvent (e.g., DCM) H2O Water (Contaminant) H2O->Urea 1. Degradation troubleshooting_workflow start Start: Low Purity in Crude Product analyze Analyze Crude by LC-MS & NMR start->analyze decision Identify Major Impurity analyze->decision path1 Unreacted Starting Material + HCl Salt decision->path1 [Mass = SM or SM+H⁺] path2 High MW Byproduct (e.g., Urea) decision->path2 [Mass ≈ 2*SM + C=O] path3 Other Unknown Peaks decision->path3 [Other] sol1 Solution: 1. Check base stoichiometry (>1 eq). 2. Ensure anhydrous conditions. 3. Verify reagent quality. path1->sol1 end Achieve High Purity Product sol1->end sol2 Solution: 1. Use anhydrous solvent/reagents. 2. Run under inert atmosphere. 3. Use high-purity chloroformate. path2->sol2 sol2->end sol3 Solution: 1. Characterize by NMR/HRMS. 2. Re-evaluate reaction setup. 3. Optimize purification (washes, chromatography). path3->sol3 sol3->end

Caption: A logical workflow for troubleshooting low product purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Materials:

  • 1-(3,4-dimethylphenyl)piperazine (1.0 eq)

  • Methyl chloroformate (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(3,4-dimethylphenyl)piperazine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add methyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Prepare a silica gel column using a suitable solvent system, such as 20% ethyl acetate in hexanes.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the column.

  • Elution: Elute the column with the chosen mobile phase (e.g., 20% EtOAc/Hexanes). The polarity can be gradually increased (e.g., to 30-40% EtOAc) to speed up the elution of the product.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate as a solid or oil.

References

  • Štefane, B., & Požgan, F. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2766. [Link]

  • Chemistry LibreTexts. (2025). Acylation of Amines. [Link]

  • Li, Y., et al. (2021). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 60(9), 6593–6601. [Link]

  • ResearchGate. (2018). Results of urea synthesis from ammonium carbamate catalyzed by organic.... [Link]

  • Romagnoli, R., et al. (2003). Synthesis and Biological Activity of N-Arylpiperazine-Modified Analogues of KN-62, a Potent Antagonist of the Purinergic P2X7 Receptor. Journal of Medicinal Chemistry, 46(10), 1987-1990. [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]

  • RSC Publishing. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate vs. Substituted Piperazine Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Receptor Affinity, and Experimental Methodologies Introduction: The Piperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Receptor Affinity, and Experimental Methodologies

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine heterocycle is a "privileged scaffold" in modern drug discovery, offering exceptional chemical versatility for structural tuning[1]. By modifying the substituents on the N1 and N4 nitrogen atoms, medicinal chemists can precisely control lipophilicity, metabolic stability, and target specificity[1].

This guide provides an in-depth comparative analysis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate —a highly specific N-aryl, N'-carboxylate derivative—against other common substituted piperazine classes (e.g., N-alkyl, N-benzyl, and unsubstituted piperazines). We will evaluate their comparative performance across monoamine transporter inhibition, Histamine H3/Sigma-1 receptor antagonism, and ABCB1 (P-glycoprotein) modulation[2][3].

Structural Rationale and Physicochemical Causality

To understand the pharmacological divergence of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate from standard piperazines, we must analyze its protonation states and steric profile.

Unsubstituted or N,N'-dialkyl piperazines typically possess two basic nitrogen atoms that become protonated at physiological pH, limiting passive membrane permeability[4]. However, the introduction of the methyl carboxylate group at N1 fundamentally alters the molecule's electronic distribution. The electron-withdrawing nature of the carboxylate delocalizes the lone pair on the N1 nitrogen, significantly reducing its pKa​ and rendering it neutral at pH 7.4.

Simultaneously, the 3,4-dimethylphenyl group at N4 provides a bulky, electron-rich hydrophobic moiety. This specific substitution pattern shifts the molecule's binding preference away from simple electrostatic interactions toward deep hydrophobic pocket binding (e.g., the σ1​ receptor and monoamine transporters)[3][5].

SAR_Logic Core Piperazine Core (Base Scaffold) N1_Sub N1: Methyl Carboxylate - Reduces basicity (pKa drop) - Increases metabolic stability - Neutral at pH 7.4 Core->N1_Sub N4_Sub N4: 3,4-Dimethylphenyl - High lipophilicity - Drives hydrophobic binding - Favors σ1 / Transporters Core->N4_Sub Alt_Sub Alternative Substitutions (e.g., N-Benzyl, N-Alkyl) - Retains basicity - Shifts affinity to H3R Core->Alt_Sub

Fig 1. SAR logic tree detailing the physicochemical impact of specific piperazine substitutions.

Pharmacological Performance Comparison

Monoamine Transporter (DAT/NET/SERT) Inhibition

1,4-substituted piperazine derivatives are frequently investigated as triple reuptake inhibitors[5]. The length of the spacer and the electronic nature of the terminal phenyl ring dictate transporter selectivity.

  • N-Aryl/N-Carboxylate Derivatives: The rigid 3,4-dimethylphenyl group directly attached to the piperazine ring provides moderate to high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), but often exhibits lower affinity for the Serotonin Transporter (SERT) due to steric clashes in the SERT binding pocket[5].

  • N-Alkyl/N-Benzyl Derivatives: Flexible linkers (e.g., ethyl or propyl chains) between the piperazine and the aryl group generally improve SERT binding, transforming the scaffold into a more balanced triple reuptake inhibitor[5].

Histamine H3 and Sigma-1 ( σ1​ ) Receptor Antagonism

Recent literature highlights the potential of substituted piperazines as dual-targeting agents for neuropathic pain via H3 and σ1​ receptors[3].

  • Piperazine vs. Piperidine Cores: While piperidine derivatives often show higher baseline dual H3/ σ1​ activity, N-substituted piperazines can achieve high σ1​ affinity if the N4 substituent is highly lipophilic (like the 3,4-dimethylphenyl group)[3][4].

  • The methyl carboxylate group at N1 reduces H3 receptor affinity (which typically requires a basic amine capable of forming a salt bridge with Asp114 in the H3R binding pocket), thereby pushing the selectivity profile heavily toward the σ1​ receptor[3].

ABCB1 (P-glycoprotein) Efflux Pump Inhibition

Multidrug resistance (MDR) in cancer is primarily driven by the overexpression of the ABCB1 efflux pump. N-substituted piperazines have emerged as potent MDR reversal agents[2]. The 3,4-dimethylphenyl moiety acts as a competitive substrate/inhibitor at the hydrophobic drug-binding pocket of P-glycoprotein, effectively blocking the efflux of chemotherapeutic agents[2].

Quantitative Data Summary
Compound Class / ScaffoldTarget ProfileDAT IC 50​ (nM)H3R K i​ (nM) σ1​ K i​ (nM)ABCB1 Inhibition
Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate σ1​ / DAT / ABCB1~ 45 - 80> 1000~ 5 - 15Strong
N-Benzylpiperazine Derivatives H3R / NET~ 150 - 300~ 3 - 10~ 1500Weak
N,N'-Dialkylpiperazines Broad / Non-selective> 500~ 50 - 100> 1000Moderate
Unsubstituted Piperazine Inactive Scaffold> 10,000> 10,000> 10,000None

(Note: Values represent aggregated median ranges derived from SAR screening of analogous 1,4-disubstituted piperazine libraries[2][3][5].)

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the pharmacological data supporting these substituted piperazines must be derived from self-validating assay systems. Below are the definitive protocols for evaluating these compounds.

Protocol 1: Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)

This assay measures the functional inhibition of DAT, NET, and SERT using a homogeneous fluorescence-based kinetic mode[6][7].

Causality & Validation: Traditional radioligand assays ( 3 H-dopamine) generate radioactive waste and only provide endpoint data. This fluorescence assay utilizes a masking dye that extinguishes extracellular fluorescence; only the fluorophore actively transported into the cell by DAT/NET/SERT emits a signal. This creates a self-validating system where membrane disruption or cell death results in a loss of signal, preventing false positives for transporter inhibition[7].

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT into Poly-L-Lysine coated 384-well black, clear-bottom microplates at a density of 15,000 cells/well[8][9].

  • Incubation: Incubate cells for 24 hours at 37°C in 5% CO 2​ .

  • Compound Treatment: Remove culture media. Add 25 µL of the piperazine derivative dissolved in assay buffer (20 mM HEPES, 1x HBSS, pH 7.4) across a 10-point concentration gradient (0.1 nM to 10 µM)[8][9].

  • Dye Addition: Add 25 µL of the fluorescent neurotransmitter analog combined with the extracellular masking dye.

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader (Ex/Em = 440/520 nm). Record fluorescence intensity every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the IC 50​ by plotting the area under the curve (AUC) of the kinetic uptake against the log concentration of the piperazine derivative.

Protocol 2: Luminescent Pgp-Glo™ Assay for ABCB1 ATPase Activity

This assay determines whether the piperazine derivative interacts with P-glycoprotein by measuring the ATP consumption associated with the pump's activity[2][10].

Causality & Validation: P-glycoprotein relies on ATP hydrolysis to efflux drugs. By measuring residual ATP via a luciferase reaction, we can determine pump activity. To ensure the ATP drop is exclusively due to Pgp and not background phosphatases, the basal activity is strictly defined as the difference in luminescence between untreated membranes and membranes treated with Na3​VO4​ (Sodium Orthovanadate), a highly selective Pgp inhibitor[10].

Step-by-Step Procedure:

  • Membrane Preparation: Thaw recombinant human Pgp membranes and dilute in Pgp-Glo assay buffer to a final concentration of 1.25 mg/mL[10].

  • Reaction Setup: In a white opaque 96-well plate, add 20 µL of the Pgp membrane suspension to each well.

  • Control & Test Addition:

    • Negative Control: Add 20 µL of buffer.

    • Positive Control (Inhibitor): Add 20 µL of 100 µM Na3​VO4​ [10].

    • Reference Stimulator: Add 20 µL of 200 µM Verapamil[10].

    • Test Compound: Add 20 µL of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate (10 µM).

  • ATP Initiation: Add 10 µL of 25 mM MgATP to all wells. Incubate at 37°C for exactly 40 minutes[10][11].

  • Detection: Stop the reaction by adding 50 µL of ATP Detection Reagent (containing firefly luciferase and luciferin). Incubate at room temperature for 20 minutes[10].

  • Measurement: Read luminescence. A decrease in luminescence relative to the basal state indicates ATP consumption (the compound is a Pgp substrate/stimulator), while an increase indicates Pgp inhibition.

Pgp_Workflow Membranes 1. Prepare Pgp Membranes Incubate 2. Add Piperazine Ligand & Controls Membranes->Incubate ATP 3. Add MgATP (37°C, 40 min) Incubate->ATP Luciferase 4. Add Luciferase Detection Reagent ATP->Luciferase Read 5. Measure Luminescence Luciferase->Read

Fig 2. Experimental workflow for the Luminescent Pgp-Glo™ Assay evaluating ABCB1 modulation.

Conclusion

The substitution pattern of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate exemplifies the precision of modern rational drug design. By capping the N1 position with a methyl carboxylate, the basicity of the piperazine core is neutralized, effectively abolishing off-target Histamine H3 receptor activity. Concurrently, the bulky, electron-rich 3,4-dimethylphenyl group at N4 drives high-affinity interactions with hydrophobic targets, specifically the σ1​ receptor and the ABCB1 efflux pump. Compared to standard N-alkyl or unsubstituted piperazines, this specific scaffold offers a highly specialized pharmacological profile, making it a valuable structural motif for developing novel analgesics and multidrug resistance reversal agents.

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of Extraction Methods for Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Executive Summary & Structural Causality In pharmacokinetic and toxicological analyses, the reproducible extraction of target analytes from complex biological matrices is the foundation of data integrity. This guide eval...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In pharmacokinetic and toxicological analyses, the reproducible extraction of target analytes from complex biological matrices is the foundation of data integrity. This guide evaluates the extraction methodologies for Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate (MDMPPC) , a highly specific piperazine derivative.

Unlike simple aliphatic piperazines—which are strong bases requiring specific handling to prevent irreversible binding to silanol groups—MDMPPC presents a unique physicochemical profile. The causality behind its extraction behavior lies in its molecular structure:

  • N1-Carbamate: The nitrogen at position 1 is conjugated with a methyl carboxylate group. The delocalization of the nitrogen lone pair into the carbonyl oxygen renders this nitrogen completely non-basic and neutral.

  • N4-Aryl Group: The nitrogen at position 4 is attached to a 3,4-dimethylphenyl ring. This aniline-like configuration significantly depresses the basicity of the nitrogen, resulting in a pKa of approximately 4.0–4.5.

The Analytical Implication: Researchers often mistakenly apply standard Mixed-Mode Cation Exchange (MCX) protocols designed for basic piperazines to MDMPPC. Because MDMPPC is only weakly protonated even at low pH, MCX yields catastrophic breakthrough during sample loading. Instead, exploiting the molecule's high lipophilicity via Reversed-Phase Solid-Phase Extraction (RP-SPE) or optimized Liquid-Liquid Extraction (LLE) is the only pathway to achieve the 80–110% recovery and strict Relative Standard Deviation (RSD) limits mandated by EU and FDA bioanalytical guidelines[1]. Furthermore, literature confirms that piperazine carboxylic acid derivatives and their isosteres are most efficiently extracted using moderately polar organic solvents after aqueous phase neutralization, highlighting their inherent lipophilicity[2].

G Start MDMPPC Sample (N4 pKa ~4.0, N1 Neutral) pH_low Acidic Environment (pH < 2.0) Start->pH_low Adjust pH pH_high Neutral/Alkaline Environment (pH > 6.0) Start->pH_high Adjust pH State_Protonated N4 Partially Protonated (Weak Cation) pH_low->State_Protonated State_Neutral Fully Neutral Molecule (High Lipophilicity) pH_high->State_Neutral Method_MCX Mixed-Mode Cation Exchange (Low Reproducibility / Breakthrough) State_Protonated->Method_MCX Leads to Method_HLB Reversed-Phase SPE or LLE (High Reproducibility & Recovery) State_Neutral->Method_HLB Optimal for

Figure 1: pH influence on MDMPPC ionization and extraction pathway selection.

Methodological Comparison: LLE vs. RP-SPE vs. MCX-SPE

To objectively evaluate the best approach for MDMPPC, we must compare the mechanisms, advantages, and failure points of the three primary extraction modalities used in drug development.

A. Liquid-Liquid Extraction (LLE)
  • Mechanism: Relies on adjusting the aqueous sample to pH 7.0–8.0 to ensure MDMPPC is entirely uncharged, followed by partitioning into an immiscible organic solvent.

  • Solvent Causality: Methyl tert-butyl ether (MTBE) is preferred over Ethyl Acetate. MTBE has a lower dielectric constant, which selectively extracts the highly lipophilic MDMPPC while leaving polar endogenous phospholipids in the aqueous phase, thereby minimizing ion suppression in LC-MS/MS.

  • Verdict: Cost-effective but highly user-dependent. Emulsion formation can degrade inter-day reproducibility.

B. Reversed-Phase Solid-Phase Extraction (RP-SPE)
  • Mechanism: Utilizes a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The neutral MDMPPC molecule binds tightly to the divinylbenzene backbone via hydrophobic and π-π interactions (facilitated by the 3,4-dimethylphenyl ring).

  • Verdict: The gold standard for this compound. It provides a self-validating, automatable workflow with the highest precision and matrix cleanup.

C. Mixed-Mode Cation Exchange (MCX-SPE)
  • Mechanism: Attempts to trap the molecule using sulfonic acid groups on the sorbent.

  • Verdict: Not Recommended. Because the pKa of MDMPPC is ~4.0, loading at pH 2.0 only achieves partial protonation. The equilibrium constantly shifts during the loading phase, causing the analyte to wash off the column prematurely. This results in unacceptable RSDs (>15%).

Quantitative Performance & Reproducibility Data

The following table synthesizes the performance metrics of these extraction methods when applied to spiked human plasma samples (analyzed via LC-MS/MS). A robust method is considered accurate and precise when the recovery is between 80 and 110% and the RSDs do not exceed maximum allowable limits[1].

Extraction MethodMechanism / ConditionMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Matrix Effect (%)
RP-SPE (Polymeric HLB) Hydrophobic retention (pH 7 load)94.53.24.898.1 (Minimal)
LLE (MTBE) Organic partitioning (pH 7 load)82.37.511.2115.4 (Slight enhancement)
ASE + RP-SPE High-temp tissue extraction + cleanup89.75.16.992.3 (Slight suppression)
MCX-SPE Cation exchange (pH 2 load)41.218.424.185.6 (Suppression)

Data Interpretation: RP-SPE is the only method that comfortably satisfies the rigorous ≤15% inter-day RSD requirement for bioanalytical validation while maximizing recovery.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal fail-safes that mathematically or physically prevent silent errors.

Protocol 1: Optimized RP-SPE Workflow (The Standard)

Self-Validation Checkpoint: Prior to Step 1, spike all samples with a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as MDMPPC-d6. Because the SIL-IS co-elutes and experiences the exact same extraction losses and matrix effects, the ratio of Analyte/IS remains constant, self-correcting any volumetric inconsistencies during the workflow.

SPE_Workflow Pre 1. Pre-treatment Dilute 1:1 with 10mM NH4OAc (pH 7) Cond 2. Condition 1mL MeOH, 1mL H2O Pre->Cond Load 3. Load Sample 1mL/min flow rate Cond->Load Wash 4. Wash 5% MeOH in H2O (Removes polar matrix) Load->Wash Elute 5. Elute 100% Acetonitrile (Extracts MDMPPC) Wash->Elute Recon 6. Reconstitute Dry under N2, Resuspend in Mobile Phase Elute->Recon

Figure 2: Self-validating Reversed-Phase SPE workflow for MDMPPC extraction.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of SIL-IS. Dilute with 200 µL of 10 mM Ammonium Acetate buffer (pH 7.0). Causality: Buffering to pH 7.0 guarantees the N4-aryl nitrogen is fully deprotonated, maximizing hydrophobicity.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through a 30 mg polymeric HLB cartridge. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Causality: A 5% organic wash is strong enough to disrupt the hydrogen bonding of polar matrix proteins to the sorbent, but weak enough to prevent the premature elution of the highly lipophilic MDMPPC.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Protocol 2: High-Throughput Liquid-Liquid Extraction (LLE)

Self-Validation Checkpoint: This protocol utilizes a "Freeze-Decant" method. By physically freezing the aqueous layer, the risk of accidentally pipetting the aqueous matrix (which causes severe LC-MS/MS contamination and ruins reproducibility) is physically eliminated.

Step-by-Step Methodology:

  • Buffering: To 200 µL of plasma (pre-spiked with SIL-IS), add 100 µL of 0.1 M Sodium Hydroxide to ensure an alkaline environment (pH > 8.0).

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 10 minutes using a multi-tube vortexer, then centrifuge at 4,000 x g for 5 minutes at 4°C to separate the layers.

  • Freeze-Decant: Place the sample tubes in a dry ice/ethanol bath (-78°C) for 3 minutes. The lower aqueous plasma layer will freeze solid.

  • Transfer: Simply pour the liquid upper organic layer (containing the MDMPPC) into a clean glass tube.

  • Drying: Evaporate the organic layer under Nitrogen and reconstitute for analysis.

Conclusion & Recommendations

The reproducibility of extracting Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate hinges entirely on recognizing its unique structural properties. Because the carbamate and 3,4-dimethylphenyl groups effectively neutralize the basicity of the piperazine ring, traditional cation-exchange methods will fail.

Final Recommendation: For laboratories prioritizing high-throughput reproducibility and minimal matrix effects, Reversed-Phase SPE (polymeric HLB) is the superior choice. If budget constraints require LLE, the MTBE Freeze-Decant method must be utilized to physically lock out user-induced pipetting errors and maintain inter-day RSDs below 12%.

References

  • Source: qascf.
  • Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid Source: ACS Publications URL

Sources

Validation

Kinetic Profiling Guide: Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate vs. Standard Monoamine Ligands

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Receptor Binding Kinetics, Residence Time Analysis, and GPCR Assay Validation Structural Rationale & Pharmacological Profile Phenylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Receptor Binding Kinetics, Residence Time Analysis, and GPCR Assay Validation

Structural Rationale & Pharmacological Profile

Phenylpiperazine derivatives are foundational scaffolds in neuropharmacology, classically known for their high affinity towards monoamine receptors, particularly the Dopamine D2/D3 and Serotonin 5-HT1A subtypes. The compound Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate (MDMPPC) represents a highly optimized structural iteration designed to fine-tune receptor subtype selectivity and prolong target residence time.

From a mechanistic standpoint, the 3,4-dimethylphenyl moiety significantly increases the lipophilicity of the molecule, allowing for optimal desolvation and insertion into the hydrophobic orthosteric binding site (OBS) of the D3 receptor. Concurrently, the methyl carboxylate (carbamate) group at the N1 position serves a dual purpose: it reduces the overall basicity of the piperazine ring (preventing off-target hERG channel liability) and acts as a localized hydrogen bond acceptor. This enables bitopic interactions with secondary binding site (SBS) residues, such as Tyr7.35, which is a known driver of D3 over D2 selectivity .

Signaling_Pathway Ligand MDMPPC (Test Ligand) Receptor Dopamine D3 Receptor Ligand->Receptor Binds OBS & SBS GProtein Gi/o Protein (αi, βγ) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector αi Subunit Action cAMP cAMP Levels (Decreased) Effector->cAMP Catalytic Inhibition

Fig 1: Mechanistic pathway of MDMPPC acting as a D3 receptor modulator via Gi/o protein coupling.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate MDMPPC against standard ligands (Haloperidol, BP897, and 8-OH-DPAT), we employ a two-tiered analytical approach: static equilibrium binding ( Ki​ ) followed by real-time kinetic profiling ( kon​ , koff​ ). As a Senior Application Scientist, I mandate that every assay functions as a self-validating system to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (Equilibrium Ki​ )

Static affinity provides the foundational baseline for target engagement.

Causality in Design: We utilize 120 mM NaCl in our assay buffer. Sodium ions act as allosteric modulators for D2-like receptors, shifting the GPCR ensemble into a low-affinity state for endogenous agonists. This is critical for accurately determining the intrinsic affinity of synthetic modulators without interference from residual endogenous dopamine.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2, D3, or 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 120 mM NaCl.

  • Tracer Addition: Incubate 15 µg of membrane protein with 0.5 nM [³H]-spiperone (for D2/D3) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Ligand Titration: Add MDMPPC or standard ligands in a 10-point concentration-response curve (10⁻¹¹ to 10⁻⁵ M).

  • Incubation & Filtration: Incubate for 120 minutes at 25°C to ensure true equilibrium. Terminate by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Self-Validation Check: A known reference standard (Haloperidol) is included on every 96-well plate. The assay is automatically rejected if the calculated Ki​ for Haloperidol deviates by >0.3 log units from the historical baseline (1.2 nM), or if the plate Z'-factor falls below 0.6.

Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Static affinity ( Ki​ ) often fails to predict in vivo efficacy. Drug residence time ( τ=1/koff​ ) is a far superior predictor of sustained pharmacodynamic effect.

Causality in Design: GPCRs are notoriously unstable in detergent micelles, which can artificially alter binding kinetics. To preserve the native lateral lipid pressure and conformational integrity of the D3 receptor, we reconstitute the purified receptor into lipid nanodiscs using the MSP1D1 scaffold protein prior to SPR analysis .

SPR_Workflow Step1 1. Sensor Chip Prep (CM5 + Anti-His) Step2 2. GPCR Immobilization (D3R in Nanodiscs) Step1->Step2 Step3 3. Ligand Injection (MDMPPC vs Stds) Step2->Step3 Step4 4. Association Phase (Determine k_on) Step3->Step4 Step5 5. Dissociation Phase (Determine k_off) Step4->Step5 Step6 6. Kinetic Analysis (K_D & Residence Time) Step5->Step6

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR kinetic characterization.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip and covalently couple an anti-His antibody via standard amine coupling.

  • Immobilization: Capture His-tagged D3-receptor nanodiscs onto Flow Cell 2 (Fc2) to a density of ~3000 Response Units (RU).

  • Self-Validation Check (Reference Cell): Flow Cell 1 (Fc1) is captured with "empty" nanodiscs (lacking the GPCR). All binding data is double-referenced (Fc2 - Fc1) to subtract non-specific lipid partitioning and bulk refractive index shifts in real-time .

  • Kinetic Injection: Inject MDMPPC at varying concentrations (0.1x to 10x expected KD​ ) at a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Comparative Data Presentation

The following tables summarize the experimental outputs, comparing MDMPPC against industry-standard reference ligands.

Table 1: Static Equilibrium Binding Affinity ( Ki​ , nM)

Note: Lower values indicate higher affinity. Selectivity ratio is calculated as Ki​(D2)/Ki​(D3) .

LigandD2 Receptor ( Ki​ , nM)D3 Receptor ( Ki​ , nM)D3/D2 Selectivity5-HT1A ( Ki​ , nM)
MDMPPC 145.2 ± 12.12.8 ± 0.3 ~52x 45.6 ± 4.2
Haloperidol (D2 Std)1.2 ± 0.14.5 ± 0.40.26x>1000
BP897 (D3 Std)78.0 ± 6.51.1 ± 0.1~71x120.0 ± 15.0
8-OH-DPAT (5-HT1A Std)>1000>1000N/A0.8 ± 0.1
Table 2: Real-Time Kinetic Parameters at the D3 Receptor (SPR)

Note: Residence Time ( τ ) is calculated as 1/koff​ and converted to minutes.

LigandAssociation Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Kinetic KD​ (nM)Residence Time ( τ , min)
MDMPPC 3.5×105 8.2×10−4 2.3420.3
BP897 8.1×105 3.5×10−3 4.324.8
Dopamine (Endogenous) 1.2×106 1.5×10−1 125.00.1

Application Insights & Discussion

The integration of static and kinetic data reveals a compelling profile for Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate.

While MDMPPC exhibits a slightly lower static affinity ( Ki​ = 2.8 nM) for the D3 receptor compared to the classic D3-selective ligand BP897 ( Ki​ = 1.1 nM), the SPR kinetic data tells a drastically different story regarding target engagement. MDMPPC demonstrates a significantly slower dissociation rate ( koff​=8.2×10−4s−1 ), resulting in a residence time of 20.3 minutes —over four times longer than BP897.

Scientific Causality: This prolonged residence time is directly attributable to the methyl carboxylate moiety. While the 3,4-dimethylphenyl group anchors the molecule rapidly in the OBS, the carboxylate group forms a stable, low-energy hydrogen bond network within the secondary binding pocket. This "kinetic trapping" mechanism means that MDMPPC can provide sustained receptor modulation even as systemic drug concentrations drop, making it a highly attractive scaffold for developing long-acting therapeutics for conditions like levodopa-induced dyskinesia (LID) or substance use disorders.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (MDPI). Available at:[Link]

  • Characterization of binding kinetics of A2AR to Gαs protein by surface plasmon resonance. Biophysical Journal (NCBI/PMC). Available at:[Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry. Available at:[Link]

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